

analytical performance of Rapamycin-13C,d3 in clinical samples

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Compound of Interest

Compound Name: Rapamycin-13C,d3

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The Analytical Edge: Rapamycin-13C,d3 in Clinical Bioanalysis

The quantification of the immunosuppressant drug rapamycin (sirolimus) in clinical samples is critical for therapeutic drug monitoring, demanding high accuracy and precision. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), where the choice of internal standard is paramount for reliable results. This guide provides a comparative overview of the analytical performance of the isotopically labeled internal standard **Rapamycin-13C,d3** against other commonly used internal standards, supported by experimental data from published studies.

Performance Comparison of Internal Standards

The use of a stable isotope-labeled internal standard (ILIS) like **Rapamycin-13C,d3** is generally preferred in LC-MS/MS assays. This is because an ILIS co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, leading to more effective correction for matrix effects and variability in extraction and injection volumes. The following tables summarize the analytical performance of LC-MS/MS methods for rapamycin using different internal standards.



Performance Metric	Rapamycin- 13C,d3 (ILIS)	Ascomycin (ANIS)	Desmethoxy -rapamycin (ANIS)	Rapamycin- d3 (ILIS)	Reference
Linearity Range (ng/mL)	0.25 - 50	0.1 - 100	1.6 - 50	0.500 - 50.0	[1][2][3][4]
Correlation Coefficient (r²)	> 0.99	> 0.995	> 0.99	> 0.99	[1][2][3][4]
Lower Limit of Quantification (LLOQ) (ng/mL)	0.25	0.1	1.6	0.500	[1][2][3][4]

Table 1: Comparison of Linearity and Sensitivity. ANIS: Analog Internal Standard; ILIS: Isotopically Labeled Internal Standard.

Performance Metric	Rapamycin- 13C,d3 (ILIS)	Ascomycin (ANIS)	Desmethoxy -rapamycin (ANIS)	Rapamycin- d3 (ILIS)	Reference
Within-day Imprecision (%CV)	< 10%	Not Reported	< 7% (monthly)	Not Reported	[1][3]
Between-day Imprecision (%CV)	< 8%	< 15% (at LLOQ)	Not Reported	Not Reported	[1][2]
Accuracy/Tru eness (%)	91% - 110%	83.87% - 126.6%	Not Reported	Not Reported	[1][5]

Table 2: Comparison of Precision and Accuracy. %CV: Percent Coefficient of Variation.



A study directly comparing an ILIS (SIR-13C,D3) with an analog internal standard (ANIS) for sirolimus analysis found that while both methods showed acceptable performance, the ILIS is generally considered superior.[1] However, the study concluded that ANISs may still be suitable when other aspects of the LC-MS/MS method are well-optimized.[1] Another study utilizing Rapamycin-d3 as the internal standard demonstrated good linearity over the range of 0.500–50.0 ng/ml.[4] Methods using ascomycin and desmethoxy-rapamycin as internal standards also showed good performance characteristics.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the analysis of rapamycin in whole blood using LC-MS/MS with different internal standards.

Method 1: Using Rapamycin-13C,d3 as Internal Standard

This method is adapted from a study comparing isotopically labeled and analog internal standards.[1]

1. Sample Preparation:

- To 50 μL of whole blood calibrator, quality control, or patient sample, add 100 μL of the internal standard working solution (containing **Rapamycin-13C,d3** in a protein-precipitating solvent like methanol or acetonitrile with zinc sulfate).
- Vortex for 20 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography:

- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient elution with a mobile phase consisting of two solvents, such as (A)
 2 mM ammonium acetate in water and (B) methanol.
- Flow Rate: A typical flow rate is around 0.5 mL/min.
- Injection Volume: 10-20 μL.

3. Mass Spectrometry:



- Ionization: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Rapamycin: Specific precursor to product ion transition (e.g., m/z 931.7 → 864.6).[4]
- Rapamycin-13C,d3: Specific precursor to product ion transition (e.g., m/z 934.7 → 864.6).

Method 2: Using a Structural Analog (e.g., Ascomycin) as Internal Standard

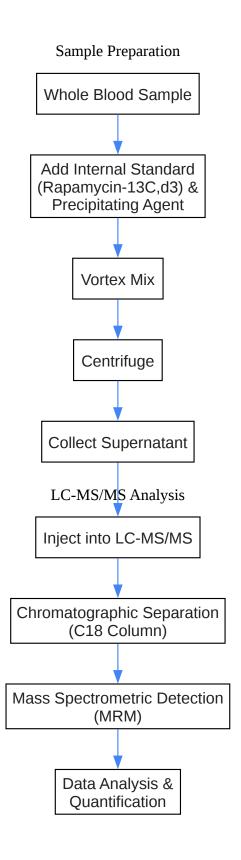
This protocol is based on a validated method for rapamycin quantification in porcine whole blood and tissues.[2]

- 1. Sample Preparation:
- To a 0.1 mL aliquot of whole blood or tissue homogenate, add a precipitating solution containing the internal standard, ascomycin.
- · Centrifuge the mixture.
- Transfer the supernatant to a 96-well plate for injection.
- 2. Liquid Chromatography:
- This method may utilize column-switching for online sample cleanup.
- Cleanup Column: A short C18 column.
- Analytical Column: A suitable reversed-phase column (e.g., YMC ODS-AQ).
- Mobile Phase: A gradient separation using a mobile phase like acetonitrile/formic acid/Nal.
- 3. Mass Spectrometry:
- Ionization: Positive electrospray MS/MS.
- Detection: MRM mode.
- MRM Transitions: Specific transitions for rapamycin and ascomycin would be monitored.

Visualizing the Process and Pathway

To better understand the experimental process and the biological context of rapamycin, the following diagrams are provided.

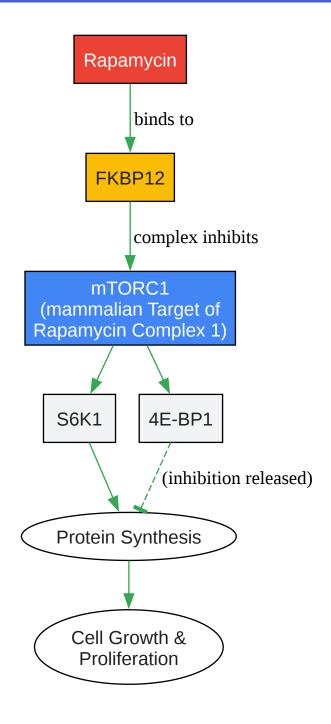




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Caption: Experimental workflow for rapamycin analysis in clinical samples.





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Caption: Simplified mTOR signaling pathway inhibited by rapamycin.

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References

- 1. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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